Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,5-naphthyridine family. This compound is characterized by its unique structure, which includes a chloro, cyano, and carboxylate group attached to the naphthyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, oxo-naphthyridines, and fused heterocyclic compounds. These products often exhibit enhanced biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and cyano groups facilitate binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: This compound has two chloro groups, which may alter its reactivity and biological activity.
1,5-Naphthyridine Derivatives: These compounds share the naphthyridine core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8ClN3O2 |
---|---|
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-2-18-12(17)8-6-15-9-4-3-7(5-14)16-11(9)10(8)13/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
BRYKRWYOKUFEDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.